5-(2,3,3-Trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Catalog No.
S13828110
CAS No.
M.F
C10H16N2O3
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2,3,3-Trimethylbutan-2-yl)-1,2,4-oxadiazole-3-c...

Product Name

5-(2,3,3-Trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

IUPAC Name

5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C10H16N2O3/c1-9(2,3)10(4,5)8-11-6(7(13)14)12-15-8/h1-5H3,(H,13,14)

InChI Key

OREWVEJMRHOELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)C1=NC(=NO1)C(=O)O

5-(2,3,3-Trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This specific compound features a carboxylic acid functional group at the 3-position of the oxadiazole ring and a branched alkyl substituent at the 5-position. The structural complexity and unique substituents contribute to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be explored through various synthetic pathways typical of oxadiazole derivatives. Common reactions include:

  • Nucleophilic substitutions: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides.
  • Cyclization reactions: The compound can participate in cycloaddition reactions, particularly with nitriles or isocyanates, to form more complex oxadiazole derivatives.
  • Reduction reactions: The oxadiazole ring can be reduced under specific conditions to yield other nitrogen-containing heterocycles.

These reactions highlight the versatility of 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid as a scaffold for further chemical modifications.

Compounds containing the 1,2,4-oxadiazole moiety have demonstrated a wide range of biological activities. These include:

  • Anticancer properties: Many derivatives exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial activity: The oxadiazole framework has been linked to antibacterial and antifungal properties.
  • Anti-inflammatory effects: Some studies suggest that oxadiazoles can inhibit inflammatory pathways.

The specific biological activity of 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid remains to be fully elucidated but may mirror these general trends associated with its structural class .

The synthesis of 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be approached through several methods:

  • Condensation reactions: Utilizing amidoximes and carboxylic acids through cyclization processes to form the oxadiazole ring.
  • Multicomponent reactions: Techniques such as Ugi reactions can facilitate the formation of diverse oxadiazole derivatives in one pot by combining amines, isocyanides, and carboxylic acids .
  • Functional group transformations: Starting from simpler oxadiazole precursors and introducing the branched alkyl substituent through alkylation or acylation methods.

These methods allow for the efficient synthesis of this compound while providing opportunities for further functionalization.

5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid holds potential applications in various fields:

  • Pharmaceuticals: As a scaffold for drug discovery targeting cancer and infectious diseases due to its bioactive properties.
  • Material science: Oxadiazoles are being investigated for their use in organic electronics and photonic devices due to their electronic properties.

The compound's unique structure may provide advantages in developing novel therapeutic agents.

Interaction studies involving 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid could focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a drug candidate. Techniques such as molecular docking simulations and in vitro assays are typically employed to assess these interactions.

Several compounds share structural similarities with 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
1,3-DiphenylureaStructureExhibits strong anticancer activity; lacks the oxadiazole ring.
5-(Phenyl)-1,2,4-OxadiazoleStructureKnown for antimicrobial properties; simpler structure compared to the target compound.
5-(Trifluoromethyl)-1,2,4-OxadiazoleStructureEnhanced lipophilicity; used in agrochemical applications.

The uniqueness of 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its branched alkyl substituent which may influence its solubility and biological activity compared to these similar compounds.

Cyclocondensation Approaches to 1,2,4-Oxadiazole Core Formation

Cyclocondensation remains the most direct route for constructing the 1,2,4-oxadiazole scaffold. For 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, the reaction typically begins with amidoximes and activated carbonyl partners.

O-Acylamidoxime Intermediate Formation

Amidoximes, such as 2,3,3-trimethylbutanamide oxime, react with carboxylic acid derivatives (e.g., chloroformates or anhydrides) to form O-acylamidoximes. For example, treatment with trichloroacetic anhydride in dichloromethane yields the intermediate at 0–25°C.

Base-Catalyzed Cyclodehydration

Cyclization of O-acylamidoximes to 1,2,4-oxadiazoles is achieved using inorganic or organic bases. Tetrabutylammonium hydroxide (TBAH) in dimethyl sulfoxide (DMSO) induces rapid cyclodehydration at room temperature, producing the target compound in 88–95% yield. Alternative bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) in aprotic solvents (e.g., tetrahydrofuran) also show efficacy but require longer reaction times.

Table 1: Cyclocondensation Optimization for 1,2,4-Oxadiazole Synthesis

BaseSolventTemperature (°C)Yield (%)
TBAHDMSO2595
KOHTHF2585
LiOHMeCN2578

Superbase Systems

The MOH/DMSO (M = Li, Na, K) superbase system enables cyclodehydration within 10–20 minutes, achieving yields up to 98%. This method is particularly advantageous for heat-labile substrates due to mild conditions.

Green Chemistry Strategies for Environmentally Sustainable Synthesis

Recent efforts prioritize solvent selection, energy efficiency, and catalytic systems to minimize environmental impact.

Electrochemical Synthesis

An electrochemical approach using N-benzyl amidoximes generates iminoxy radicals via anodic oxidation. Subsequent 1,5-hydrogen atom transfer (1,5-HAT) and cyclization yield 1,2,4-oxadiazoles under mild conditions. While not yet applied directly to 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, this method’s compatibility with sensitive functional groups suggests adaptability.

Solvent-Free and Aprotic Bipolar Solvents

Replacing traditional solvents (e.g., DMF) with DMSO or ethanol reduces toxicity. For instance, cyclocondensation in DMSO at room temperature eliminates the need for high-boiling solvents, aligning with green chemistry principles.

Catalyst Recovery

Heterogeneous catalysts, such as silica-supported bases, are under investigation to enhance recyclability. Preliminary studies show retained activity over three cycles, though yields drop by 8–12%.

Solid-Phase Synthesis Techniques for Functionalized Derivatives

Solid-phase synthesis enables rapid diversification of the 1,2,4-oxadiazole core, particularly for high-throughput drug discovery.

Resin-Bound Amidoximes

Immobilizing amidoximes on Wang resin allows sequential acylation and cyclization. After treating with acyl chlorides and TBAH, the product is cleaved using trifluoroacetic acid (TFA), yielding 5-substituted-1,2,4-oxadiazole-3-carboxylic acids. This method’s modularity facilitates the introduction of the 2,3,3-trimethylbutan-2-yl group.

Table 2: Solid-Phase Synthesis Workflow

StepReagentsTime (h)Purity (%)
Resin loadingWang resin, amidoxime2>95
Acylation2,3,3-TMBA-Cl, DIEA490
CyclizationTBAH, DMSO188
CleavageTFA/DCM (1:1)0.585

Parallel Synthesis

Using 1,1'-carbonyldiimidazole (CDI) as a dual activator for acylation and cyclodehydration, parallel synthesis generates libraries of 1,2,4-oxadiazoles. Liquid-liquid extraction and filtration streamline purification, making this approach scalable for derivatives like 5-(2,3,3-trimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

212.11609238 g/mol

Monoisotopic Mass

212.11609238 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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